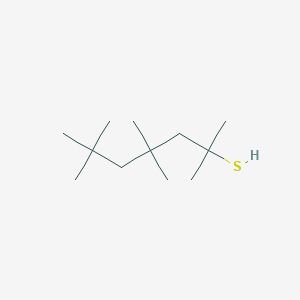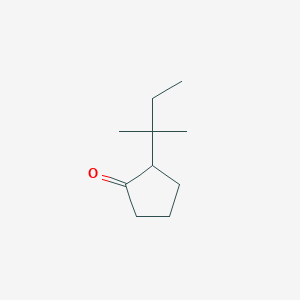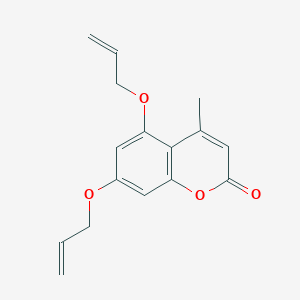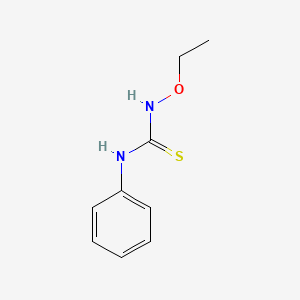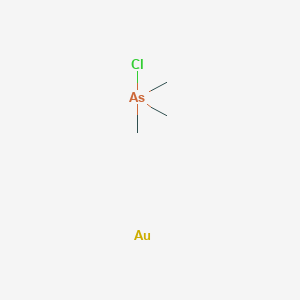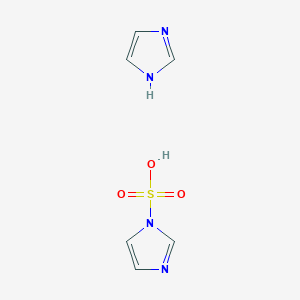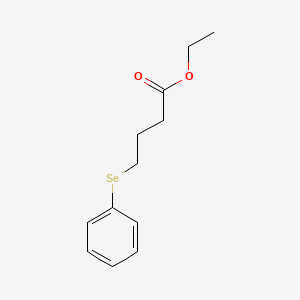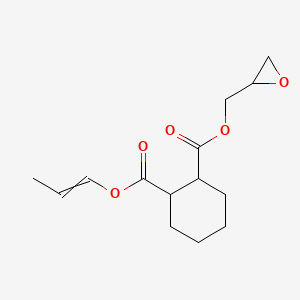![molecular formula C42H38N4 B14700137 1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] CAS No. 21123-36-4](/img/structure/B14700137.png)
1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] is a complex organic compound with the molecular formula C42H38N4 This compound is characterized by its unique structure, which includes two hydrazine groups connected by a butane chain, each bonded to a diphenylmethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] typically involves the reaction of 1,4-dibromobutane with 2-(diphenylmethylidene)-1-phenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazine groups.
Reduction: Reduced forms of the hydrazine groups.
Substitution: Substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(diphenylphosphino)butane: Similar in structure but contains phosphine groups instead of hydrazine groups.
1,4-Diphenyl-2-butene: Contains a butene chain with phenyl groups but lacks the hydrazine and diphenylmethylidene groups.
Uniqueness
1,1’-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine] is unique due to its combination of hydrazine and diphenylmethylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
21123-36-4 |
|---|---|
Fórmula molecular |
C42H38N4 |
Peso molecular |
598.8 g/mol |
Nombre IUPAC |
N,N'-bis(benzhydrylideneamino)-N,N'-diphenylbutane-1,4-diamine |
InChI |
InChI=1S/C42H38N4/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36)43-45(39-29-15-5-16-30-39)33-19-20-34-46(40-31-17-6-18-32-40)44-42(37-25-11-3-12-26-37)38-27-13-4-14-28-38/h1-18,21-32H,19-20,33-34H2 |
Clave InChI |
ZTQOEHUFBIPXQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NN(CCCCN(C2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



